PTC596 -

PTC596

Catalog Number: EVT-1535534
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. PTC596 targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.
Source and Classification

PTC596 was identified through high-throughput screening at PTC Therapeutics, where it was optimized for efficacy against BMI-1 levels in tumor cells. It is classified as a tubulin-binding agent, specifically targeting the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division and survival .

Synthesis Analysis

Methods and Technical Details

The synthesis of PTC596 involves several chemical optimization steps following its initial identification. The compound's structure-activity relationship was explored to enhance its potency and selectivity against BMI-1. Although specific synthetic pathways are proprietary, general methods include:

  • Chemical Optimization: Iterative modifications of the chemical structure to improve binding affinity and reduce off-target effects.
  • High-Throughput Screening: Utilization of automated processes to evaluate the compound's efficacy across a wide range of cancer cell lines.

The synthesis process also includes purification steps to ensure the final product's quality and consistency for biological testing .

Molecular Structure Analysis

Structure and Data

PTC596 has a distinct molecular structure characterized by a central 5-fluoro-pyrimidine-4,6-diamine moiety. This structure allows it to interact effectively with tubulin at the colchicine site, inhibiting microtubule polymerization. Key structural features include:

  • Molecular Formula: C13_{13}H12_{12}F3_3N5_5
  • Molecular Weight: Approximately 305.27 g/mol
  • Binding Interactions: PTC596 forms hydrogen bonds with specific residues in the tubulin structure, facilitating its inhibitory effects on microtubule dynamics .
Chemical Reactions Analysis

Reactions and Technical Details

PTC596 primarily functions through its interaction with tubulin, leading to several downstream effects:

  • Microtubule Polymerization Inhibition: By binding to the colchicine site, PTC596 prevents the assembly of tubulin into microtubules, causing mitotic arrest.
  • Induction of Apoptosis: The inhibition of microtubule dynamics triggers apoptotic pathways, as evidenced by increased caspase activity and annexin V positivity in treated cells .

In vitro studies have demonstrated that PTC596's efficacy is dose-dependent, with IC50 values typically in the nanomolar range across various cancer cell lines.

Mechanism of Action

Process and Data

The mechanism of action of PTC596 involves several critical steps:

  1. Binding to Tubulin: PTC596 binds to the colchicine site on tubulin heterodimers.
  2. Inhibition of Microtubule Formation: This binding disrupts normal microtubule assembly, leading to mitotic arrest during the G2/M phase.
  3. Induction of Apoptosis: The resultant stress from disrupted mitosis activates apoptotic pathways, including caspase activation and degradation of anti-apoptotic proteins like MCL-1 .

Studies have shown that PTC596 can induce apoptosis even in p53 mutant cell lines, indicating a broad potential for therapeutic application across different genetic backgrounds .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited aqueous solubility.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with tubulin without significant off-target interactions noted in preliminary studies.

Relevant analyses include stability testing under various conditions and solubility assessments to determine optimal formulation strategies for clinical use .

Applications

Scientific Uses

PTC596 has been investigated for its potential applications in treating various cancers, particularly those resistant to conventional therapies. Key areas of research include:

  • Hematological Malignancies: Demonstrated efficacy against multiple myeloma and acute myeloid leukemia.
  • Solid Tumors: Early clinical trials are exploring its use in combination with other agents to enhance therapeutic outcomes.
  • Cancer Stem Cell Targeting: Its role as a BMI-1 inhibitor positions it as a candidate for therapies aimed at eradicating cancer stem cells, which are often responsible for tumor recurrence .
Introduction to PTC596 and Tubulin-Binding Agents

Historical Context of Tubulin-Targeted Anticancer Therapeutics

Microtubules, composed of αβ-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, governing cell division, intracellular transport, and morphological stability. Their dynamic instability—characterized by cycles of polymerization and depolymerization—makes them vulnerable targets for anticancer drugs. The first-generation tubulin-binding agents emerged in the mid-20th century: vinca alkaloids (e.g., vincristine) from the Madagascar periwinkle plant (Catharanthus roseus) and taxanes (e.g., paclitaxel) from Pacific yew bark (Taxus brevifolia). These agents revolutionized oncology by arresting mitosis in the G2/M phase, triggering apoptosis in rapidly dividing cancer cells [4] [10]. By the 1990s, taxanes became first-line therapies for breast, ovarian, and lung cancers. However, their clinical utility was hampered by intrinsic limitations:

  • Neurotoxicity: Taxanes and vinca alkaloids cause irreversible peripheral neuropathy due to axonal degeneration in neurons [1] [8].
  • Administration burdens: Most require intravenous infusion due to poor oral bioavailability [1] [7].

Classification of Tubulin-Binding Sites and Existing Pharmacological Agents

Tubulin features at least six distinct binding domains, with three historically targeted for cancer therapy:

  • Table 1: Classification of Major Tubulin-Binding Agents
    Binding DomainRepresentative AgentsMechanism of ActionClinical Indications
    Taxane sitePaclitaxel, Docetaxel, EpothilonesStabilize microtubules, suppress dynamicsBreast, ovarian, NSCLC
    Vinca siteVincristine, Vinblastine, VinfluninePrevent polymerization, induce spiral tubulinLeukemias, lymphomas
    Colchicine siteColchicine, CombretastatinInhibit tubulin polymerizationGout (colchicine), investigational for cancers

The colchicine site—located at the αβ-tubulin interface—remains therapeutically underexploited despite its potential. Unlike taxanes or vinca alkaloids, colchicine-site binders inhibit microtubule assembly by preventing the curved-to-straight conformational transition essential for polymerization [4] [7]. No colchicine-site inhibitor is FDA-approved for cancer, partly due to colchicine’s narrow therapeutic index [4] [10].

Rationale for Developing Novel Tubulin-Binding Agents: Limitations of Existing Therapies

First-generation tubulin inhibitors face three critical challenges:

  • Multidrug Resistance (MDR): Taxanes and vinca alkaloids are substrates for P-glycoprotein (P-gp), an ATP-dependent efflux pump overexpressed in tumors. P-gp expels these drugs from cancer cells, reducing intracellular concentrations and enabling resistance [1] [8].

  • Blood-Brain Barrier (BBB) Penetration: P-gp efflux at the BBB prevents most tubulin agents from targeting central nervous system (CNS) malignancies like glioblastoma [1] [9].

  • Pharmacokinetic Limitations: Poor oral bioavailability plagues existing agents due to high molecular weight, P-gp gut efflux, and first-pass hepatic metabolism by cytochrome P450 enzymes [1] [7].

These limitations catalyzed the search for novel agents like PTC596, designed to bypass P-gp dependence, enable oral dosing, and penetrate the CNS [1] [5] [9].

Properties

Product Name

PTC596

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

PTC596; PTC-596; PTC 596.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.